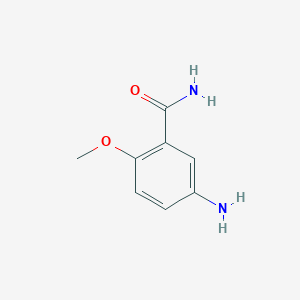

5-Amino-2-methoxybenzamide

Overview

Description

5-Amino-2-methoxybenzamide is an organic compound with the molecular formula C8H10N2O2 It is a derivative of benzamide, featuring an amino group at the 5-position and a methoxy group at the 2-position on the benzene ring

Mechanism of Action

Target of Action

It is known that similar compounds, such as monoamine oxidase (mao) inhibitors, have anti-inflammatory effects .

Mode of Action

Mao inhibitors, which are structurally similar, decrease the generation of end products such as hydrogen peroxide, aldehyde, and ammonium . This decrease in end product metabolites can play a significant role in the anti-inflammatory effects of MAO inhibitors .

Biochemical Pathways

It is known that mao inhibitors can affect a variety of immune and some non-immune cells .

Result of Action

It is known that mao inhibitors can have anti-inflammatory effects in the central nervous system (cns) and a variety of non-cns tissues .

Biochemical Analysis

Biochemical Properties

5-Amino-2-methoxybenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response Additionally, this compound interacts with tumor necrosis factor-alpha (TNFα), further influencing inflammatory pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to inhibit the growth of colorectal cancer cells by down-regulating COX-2 expression . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, it reduces the expression of prostaglandin E2 (PGE2), a molecule involved in promoting cancer cell growth . These effects highlight the potential of this compound in cancer therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of COX-2, inhibiting its enzymatic activity . This inhibition leads to a decrease in the production of pro-inflammatory molecules such as PGE2. Additionally, this compound influences gene expression by modulating the activity of transcription factors involved in inflammatory and cancer pathways . These molecular interactions underline the therapeutic potential of this compound.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time have been studied in laboratory settings. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that this compound maintains its inhibitory effects on COX-2 and other target molecules, making it a reliable compound for biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses effectively inhibit COX-2 activity and reduce inflammation without causing significant adverse effects . High doses may lead to toxicity and adverse effects, such as liver damage and gastrointestinal disturbances . These findings emphasize the importance of optimizing dosage to achieve therapeutic benefits while minimizing risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic reactions that convert it into various metabolites . These metabolic processes involve enzymes such as cytochrome P450, which play a crucial role in the detoxification and elimination of the compound . Understanding these pathways is essential for predicting the pharmacokinetics and potential interactions of this compound with other drugs.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, it is distributed to various cellular compartments, including the cytoplasm and nucleus . The compound’s ability to cross cell membranes and reach its target sites is critical for its biological activity and therapeutic efficacy.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its effects on cellular functions . It is primarily found in the cytoplasm and nucleus, where it interacts with target enzymes and transcription factors . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments . This localization is essential for its role in modulating cellular processes and gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-methoxybenzamide can be achieved through several methods. One common approach involves the nitration of 2-methoxybenzoic acid to form 5-nitro-2-methoxybenzoic acid, followed by reduction to yield 5-amino-2-methoxybenzoic acid. This intermediate is then converted to this compound through an amidation reaction with ammonia or an amine source under suitable conditions.

Another method involves the direct condensation of 2-methoxybenzoic acid with an amine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride, followed by reduction of the resulting nitro compound to the amino derivative.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate hydrogenation reactions, while advanced purification techniques like recrystallization and chromatography ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-methoxybenzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) under basic conditions.

Major Products

Oxidation: Formation of 5-nitro-2-methoxybenzamide.

Reduction: Formation of 5-amino-2-methoxybenzyl alcohol.

Substitution: Formation of 5-amino-2-ethoxybenzamide.

Scientific Research Applications

5-Amino-2-methoxybenzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

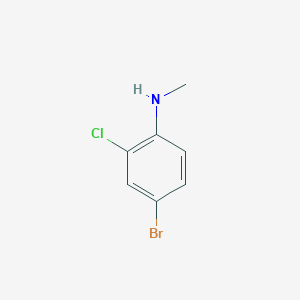

Comparison with Similar Compounds

Similar Compounds

- 2-Amino-5-methoxybenzoic acid

- 2-Amino-5-bromobenzamide

- 2-Amino-4-bromobenzamide

Uniqueness

5-Amino-2-methoxybenzamide is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name |

5-amino-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,9H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMOGARYRWMUPAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90613163 | |

| Record name | 5-Amino-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90613163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22961-58-6 | |

| Record name | 5-Amino-o-anisamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022961586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90613163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 22961-58-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINO-O-ANISAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OG8SW7946Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the synthetic route for producing 5-Amino-2-methoxybenzamide?

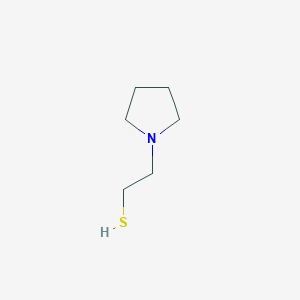

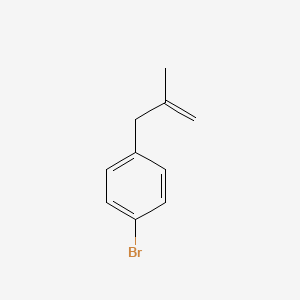

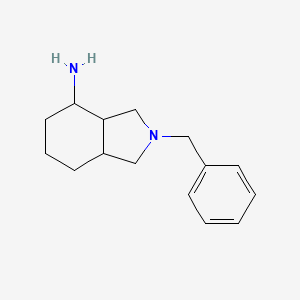

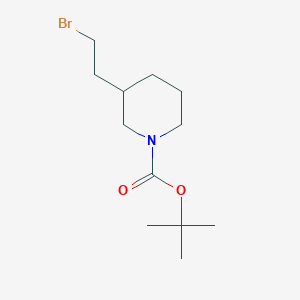

A1: The synthesis of this compound involves a two-step process [, ]. First, 2-Methoxy-5-nitrobenzoyl chloride is reacted with various heterocyclic amines, such as 2-(aminomethyl)-1-ethylpyrrolidine or 4-amino-1-benzylpiperidine. This reaction yields N-substituted 2-methoxy-5-nitrobenzamides. The second step involves the reduction of these nitrobenzamides to their corresponding 5-amino derivatives. This reduction is typically achieved using hydrazine hydrate and Raney nickel in ethanol [, ].

Q2: Why is there interest in synthesizing this compound derivatives?

A2: The research indicates a potential interest in this compound derivatives as potential neuroleptic agents [, ]. Neuroleptics are a class of drugs primarily used to treat psychotic disorders. The synthesis of various this compound derivatives with different heterocyclic substituents is likely driven by the exploration of structure-activity relationships (SAR). This exploration aims to identify derivatives with improved pharmacological properties, such as enhanced potency, selectivity, or reduced side effects, compared to existing neuroleptic treatments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B1288635.png)

![2-[4-(Dimethylamino)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1288636.png)